N,N-dimethyl-D-glucamine

Description

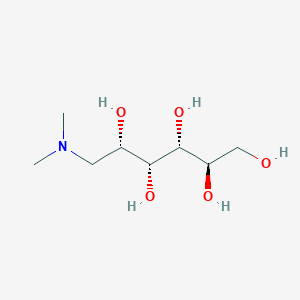

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO5/c1-9(2)3-5(11)7(13)8(14)6(12)4-10/h5-8,10-14H,3-4H2,1-2H3/t5-,6+,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGDYSSBTWBKII-LXGUWJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015492 | |

| Record name | N,N-Dimethyl-D-glucamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76326-99-3 | |

| Record name | N,N-Dimethylglucamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76326-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucitol, 1-deoxy-1-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucitol, 1-deoxy-1-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-D-glucamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of N,N-dimethyl-D-glucamine

A Technical Guide to Structure, Properties, and Pharmaceutical Utility

Executive Summary

N,N-Dimethyl-D-glucamine (CAS 76326-99-3) is a tertiary amino sugar alcohol derived from D-glucose.[1][2][] While structurally related to the widely used excipient Meglumine (N-methyl-D-glucamine), the dimethyl analog exhibits distinct physicochemical behaviors driven by its tertiary amine functionality. This guide provides a comprehensive technical analysis of N,N-dimethyl-D-glucamine, focusing on its solubility profile, basicity (pKa), synthesis pathways, and utility as a buffering agent and synthesis intermediate.

Chemical Identity & Structural Analysis

Unlike its secondary amine counterpart (Meglumine), N,N-dimethyl-D-glucamine lacks an N-H donor, which alters its hydrogen bonding capacity and metal complexation stability. It retains the hydrophilicity of the polyol chain while introducing a more sterically hindered basic center.

Nomenclature & Identification

-

IUPAC Name: (2R,3R,4R,5S)-6-(dimethylamino)hexane-1,2,3,4,5-pentol[2][]

-

Common Names: N,N-Dimethylglucamine; 1-Deoxy-1-(dimethylamino)-D-glucitol[2][][4][5]

-

Molecular Formula: C₈H₁₉NO₅[7]

Structural Connectivity (DOT Visualization)

The following diagram illustrates the connectivity of N,N-dimethyl-D-glucamine, highlighting the chiral backbone and the tertiary dimethylamino headgroup.

Figure 1: Structural connectivity of N,N-dimethyl-D-glucamine showing the linkage between the lipophobic polyol chain and the basic dimethylamino headgroup.

Physicochemical Properties

The substitution of the second proton on the nitrogen atom with a methyl group impacts the basicity and solubility parameters significantly compared to Meglumine.

Key Parameters Table

| Property | Value / Characteristic | Context |

| Physical State | White crystalline solid (Pure) | Commercial forms often 40-60% aq. solutions. |

| Melting Point | 137 – 139 °C | Indicates high lattice energy due to H-bonding network. |

| Solubility (Water) | Very Soluble (>1000 mg/mL) | Driven by 5 hydroxyl groups and ionic potential. |

| Solubility (Organics) | Poor (Ethanol, Methanol); Insoluble (Ether) | Typical of sugar alcohols. |

| pKa (Amine) | ~9.0 – 9.2 (Estimated) | Slightly lower than Meglumine (9.5) due to steric hindrance of solvation. |

| LogP | -2.7 (Calculated) | Highly hydrophilic; negligible membrane permeability via passive diffusion. |

| Hygroscopicity | High | Requires storage under desiccant or tightly sealed conditions. |

Basicity & pKa Analysis

-

Mechanism: The nitrogen atom possesses a lone pair capable of accepting a proton.

-

Comparison: Meglumine (secondary amine) has a pKa of ~9.5. N,N-dimethyl-D-glucamine (tertiary amine) typically exhibits a slightly lower pKa (approx. 9.0–9.2).

-

Causality: While the inductive effect of the second methyl group is electron-donating (theoretically increasing basicity), the steric hindrance prevents efficient solvation of the resulting ammonium cation by water molecules. This destabilizes the conjugate acid, slightly lowering the pKa relative to the secondary amine.

-

Note: Some databases predict a pKa >13; this refers to the deprotonation of the hydroxyl groups (alkoxide formation) at high pH, not the biologically relevant amine protonation.

Synthesis & Purity Profiling

Understanding the synthesis is critical for controlling impurities, particularly identifying residual secondary amines (Meglumine) or nitrosamine precursors.

Primary Synthesis Route: Reductive Amination

The industrial synthesis typically involves the reductive amination of D-glucose with dimethylamine, or the methylation of N-methyl-D-glucamine.

Pathway:

-

Condensation: D-Glucose + Dimethylamine

Glucosyl-dimethylamine (intermediate iminium/hemiaminal). -

Hydrogenation: Intermediate +

(Ni/Cat)

Synthesis Workflow Diagram

Figure 2: Dual synthetic pathways for N,N-dimethyl-D-glucamine via direct reductive amination or methylation of Meglumine.

Applications in Drug Development

Buffering Agent

Due to its pKa ~9.0, N,N-dimethyl-D-glucamine is an effective buffer for pharmaceutical formulations requiring a basic pH (8.5–9.5). It is particularly useful when a non-volatile, hydrophilic organic base is required to stabilize acid-labile APIs.

Synthesis Intermediate (Cationic Lipids/Surfactants)

-

Quaternization: It serves as the precursor for N,N-dimethyl-N-alkyl-D-glucaminium salts . These are potent cationic surfactants and antimicrobials.

-

Chiral Auxiliary: The chiral polyol backbone makes it a valuable ligand in enantioselective catalysis.

Contrast Media Solubilization

Similar to Meglumine, the dimethyl variant can be used to form salts with iodinated contrast agents (e.g., diatrizoic acid) to improve aqueous solubility, although Meglumine remains the industry standard due to regulatory precedence.

Experimental Protocols

Protocol: Potentiometric Determination of pKa

Rationale: Accurate pKa determination is essential for predicting ionization state at physiological pH.

Materials:

-

N,N-Dimethyl-D-glucamine reference standard (>99%).

-

0.1 M HCl and 0.1 M NaOH (standardized).

-

Automatic Titrator (e.g., Metrohm or Mettler Toledo).

Method:

-

Preparation: Dissolve ~100 mg of substance in 50 mL degassed water.

-

Blank: Perform a blank titration on 50 mL water.

-

Titration: Titrate with 0.1 M HCl from pH 11.0 down to pH 2.0.

-

Calculation: Use the Bjerrum plot or Gran method to determine the inflection point.

-

Validation: Perform in triplicate. The pKa is the pH at the half-equivalence point.

Protocol: HPLC Detection (Refractive Index)

Rationale: N,N-dimethyl-D-glucamine lacks a chromophore (UV active group), rendering standard UV-Vis detection ineffective.

Chromatographic Conditions:

-

Column: Amino-bonded silica or Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% Ammonium Acetate.

-

Detector: Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 35 °C.

References

-

PubChem. (2023). N,N-Dimethyl-D-glucamine (Compound Summary).[1][2][][4][5][7] National Library of Medicine. [Link]

- Clariant International Ltd. (2018). Patent WO2018158023A1: Process for synthesizing an aqueous N,N-dimethyl glucamine solution.

-

Halbfeld, C., et al. (2021). Catalytic Process For Synthesizing N,N-Dimethyl Glucamine From N Methyl Glucamine.[4][5] Justia Patents. [Link]

Sources

- 1. N,N-Dimethyl-D-glucamine CAS#: 76326-99-3 [m.chemicalbook.com]

- 2. CAS 76326-99-3: N,N-Dimethylglucamine | CymitQuimica [cymitquimica.com]

- 4. patents.justia.com [patents.justia.com]

- 5. JP2020511476A - Catalytic synthesis of N, N-dimethylglucamine from N-methylglucamine - Google Patents [patents.google.com]

- 6. N,N-Dimethyl-D-glucamine - SRIRAMCHEM [sriramchem.com]

- 7. N,N-Dimethyl Glucamine | Axios Research [axios-research.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

N,N-Dimethyl-D-Glucamine: Physicochemical Profiling and Aqueous Stability

Executive Summary

N,N-Dimethyl-D-glucamine (N,N-DMG) represents a specialized class of amino-sugar derivatives.[1] Distinct from its widely utilized analog N-Methyl-D-glucamine (Meglumine), N,N-DMG is a tertiary amine .[1] This structural nuance fundamentally alters its stability profile and reactivity, specifically by eliminating the potential for amide bond formation with carboxylic acid-containing Active Pharmaceutical Ingredients (APIs)—a known degradation pathway for Meglumine.[1]

This guide provides a rigorous technical analysis of the solubility thermodynamics and stability kinetics of N,N-DMG in aqueous systems.[1] It is designed to equip formulation scientists with the rationale and protocols necessary to evaluate this excipient for solubilization and buffering applications.

Physicochemical Architecture

Structural Distinction & Implications

The functional utility of N,N-DMG is defined by its hybrid structure: a hydrophilic polyol tail (glucose-derived) and a basic tertiary amine head.[1]

| Feature | N-Methyl-D-glucamine (Meglumine) | N,N-Dimethyl-D-glucamine (N,N-DMG) |

| Amine Type | Secondary ( | Tertiary ( |

| CAS Number | 6284-40-8 | 76326-99-3 |

| pKa (approx) | 9.5 | ~9.0 - 9.3 (Predicted*) |

| Maillard Reactivity | Low (but possible) | Negligible (No N-H proton) |

| Amide Formation | Yes (with COOH drugs) | Impossible (Sterically/Chemically blocked) |

*Note: Tertiary amines generally exhibit slightly lower pKa values than their secondary counterparts due to solvation effects, though they remain effective buffers in the pH 8.0–10.0 range.

Solubility Mechanism

N,N-DMG exhibits extreme aqueous solubility, often exceeding 1000 mg/mL at ambient temperature.[1] This is driven by two mechanisms:[1][2]

-

Hydrogen Bonding: The five hydroxyl (-OH) groups on the glucitol chain form an extensive hydrogen bond network with bulk water.[1]

-

Ionization: In aqueous solutions below pH 9, the tertiary nitrogen accepts a proton (

), creating a cationic center that further enhances hydration shell formation.[1]

Figure 1: Dual-mechanism solubility model involving amine protonation and polyol hydrogen bonding.[1]

Aqueous Stability Profile

While N,N-DMG eliminates the risk of amide formation, it introduces a susceptibility to oxidative degradation characteristic of tertiary amines.[1]

The "Meglumine Gap": Preventing Amidation

A critical failure mode in Meglumine formulations containing carboxylic acid drugs (e.g., Ibuprofen, Naproxen) is the formation of glucamide impurities under heat or compression.

-

Mechanism:

[1] -

N,N-DMG Advantage: The nitrogen atom in N,N-DMG carries two methyl groups and the glucitol chain (

).[1] It lacks the labile proton required for dehydration synthesis of amides. Therefore, N,N-DMG is chemically inert toward carboxylic acid APIs. [1]

Oxidative Degradation (N-Oxide Formation)

The primary degradation pathway for N,N-DMG in aqueous solution is the oxidation of the tertiary amine to an N-Oxide.[1] This is accelerated by:

-

Presence of peroxides (common in impurities of PEGs or Polysorbates).

-

High oxygen headspace.

-

Trace metal ions (

,

Reaction:

Thermal Stability

The glucitol backbone is susceptible to dehydration (caramelization) only at extreme temperatures (>150°C).[1] In aqueous solution at physiological temperatures, the backbone is stable. However, prolonged exposure to high pH (>11) and heat can induce retro-aldol type degradation, though this is rare for the reduced glucitol form compared to glucose.

Experimental Protocols

To validate N,N-DMG for your specific application, the following self-validating protocols are recommended.

Protocol A: Equilibrium Solubility Determination

Rationale: Visual solubility is insufficient. Gravimetric analysis with pH monitoring is required to account for the buffering effect.

Materials: N,N-DMG (Solid), HPLC-grade Water, 0.22 µm PVDF filters.[1]

-

Saturation: Add excess N,N-DMG to 10 mL water in a glass vial until a precipitate persists.

-

Equilibration: Shake at 25°C ± 0.5°C for 24 hours (orbital shaker).

-

pH Check: Measure the pH of the supernatant. (Expect pH > 10; high alkalinity confirms amine dissolution).[1]

-

Filtration: Filter supernatant using a pre-warmed syringe filter (to prevent precipitation during cooling).

-

Quantification (Gravimetric):

-

Weigh a dry aluminum pan (

). -

Pipette 1.0 mL of filtrate into the pan.

-

Dry under vacuum at 60°C for 12 hours.

-

Weigh dried pan (

). - .[1]

-

Protocol B: Stability-Indicating Analytical Method

Rationale: N,N-DMG lacks a UV chromophore.[1] Standard UV-HPLC will fail to detect it. You must use Refractive Index (RI) or Charged Aerosol Detection (CAD).[1]

Instrument: HPLC with CAD or ELSD. Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., ZIC-HILIC or Amide). Mobile Phase: Acetonitrile:Water (70:[1]30) with 10mM Ammonium Acetate (Buffer is critical for amine peak shape).

Workflow:

Figure 2: Analytical strategy overcoming the lack of UV chromophore in N,N-DMG.

Application in Drug Delivery[1][4]

Counter-Ion Selection Guide

Use N,N-DMG as a counter-ion for acidic drugs (Weak Acids, pKa 3–6) when:

-

Meglumine fails stability: You observe amide impurities in stress testing.

-

Solubility needs: The drug requires a highly hydrophilic counter-ion to break crystal lattice energy.

-

pH Target: You require a final solution pH of 8.5–9.5 without adding strong inorganic bases (NaOH).

Formulation Risk Assessment Matrix

| Parameter | Risk Level | Mitigation Strategy |

| pH Sensitivity | Medium | N,N-DMG is basic.[1][] Ensure API is stable at pH > 8. |

| Oxidation | High | Use antioxidants (e.g., Sodium Metabisulfite) or nitrogen sparging if N-Oxide is detected.[1] |

| Hygroscopicity | High | Store bulk N,N-DMG in tightly sealed, aluminized bags.[1] Use desiccants in final product packaging. |

References

-

ChemicalBook. (2023). N,N-Dimethyl-D-glucamine Physicochemical Properties and Safety Profile. Retrieved from [1]

-

National Institutes of Health (NIH) - PubChem. (2023). Compound Summary for N-Methyl-D-glucamine (Meglumine). (Used for comparative structural analysis).[1] Retrieved from

-

TCI Chemicals. (2023). Product Specification: N-Methyl-D-glucamine vs Analogs. Retrieved from [1]

-

Google Patents. (1996). Resolution of ibuprofen using a n-alkyl-d-glucamine. (Demonstrates the utility of alkyl-glucamines in salt formation). Retrieved from [1]

-

Sigma-Aldrich. (2023). N-Methyl-D-glucamine Product Information Sheet. (Reference for general amino-sugar solubility benchmarks). Retrieved from

Sources

mechanism of action of N,N-dimethyl-D-glucamine as a biological buffer

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It moves beyond basic definitions to explore the mechanistic utility of N-Methyl-D-Glucamine (NMDG) in complex biological systems.[1]

Role: Biological Buffer, Cationic Substitute, and Solubilizing Agent

CAS: 6284-40-8 | Formula:

Executive Summary & Core Distinction

N-Methyl-D-Glucamine (NMDG), or Meglumine, is frequently misunderstood in general laboratory practice.[1] Unlike "Good’s Buffers" (e.g., HEPES, MOPS) which function primarily to clamp pH at physiological levels (7.2–7.6), NMDG acts mechanistically as a counter-ion base and an impermeant cation .[1]

Its utility in biological research is tripartite:

-

Pharmaceutical Buffer: It neutralizes anionic drug species (acidic APIs) to form stable, soluble salts.[1]

-

Physiological "Inert" Cation: It replaces Sodium (

) in electrophysiology to isolate ion channel currents.[1] -

Protective Recovery Agent: It reduces excitotoxicity in acute brain slice preparation by preventing sodium-driven edema.[1]

Chemical Architecture & Thermodynamics

The "Buffer" Misconception

NMDG has a

-

Scientific Insight: A buffer is most effective at

.[1] Therefore, at physiological pH (7.4), NMDG is not an effective pH stabilizer against acid/base perturbations.[1] -

Actual State: At pH 7.4, NMDG exists almost exclusively (>99%) in its protonated, cationic form (

).[1] It is used to titrate acidic solutions to neutrality, effectively becoming the cation of the resulting salt (e.g., NMDG-Cl).

Structural Mechanism

The molecule consists of a glucose-derived polyol tail (conferring high water solubility) and a secondary amine head (the proton acceptor).[1]

Figure 1: Protonation equilibrium of NMDG.[1] At physiological pH (7.4), the equilibrium shifts heavily to the right, generating the NMDG+ cation.

Mechanism 1: Pharmaceutical Solubilization (The "Meglumine Effect")

In drug development, NMDG is a critical excipient for Class II/IV drugs (BCS classification) that are weakly acidic.[1]

The Mechanism

Many Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like flunixin or contrast agents possess a carboxylic acid group (

-

Neutralization: NMDG (base) accepts a proton from the Drug-COOH.[1]

-

Salt Formation: The resulting

and -

Hydration Shell: The hydroxyl groups on the NMDG glusose backbone interact avidly with water, dragging the hydrophobic drug anion into solution.

Table 1: Comparative Solubilization Strategies

| Parameter | Sodium Salt (Drug-Na) | Meglumine Salt (Drug-NMDG) |

| Counter-ion Size | Small (0.95 Å) | Large (~6.0 Å) |

| Hygroscopicity | Often high (absorbs moisture) | Lower (better stability) |

| Melting Point | Generally high | Generally lower (better dissolution) |

| Biocompatibility | Risk of hypernatremia load | Metabolically inert (excreted unchanged) |

Mechanism 2: The "Inert" Cation in Electrophysiology

In patch-clamp and voltage-clamp experiments, researchers often need to isolate Potassium (

The Exclusion Principle

NMDG is used to replace NaCl in the external recording solution (Tyrode’s or Ringer’s solution).

-

Size Exclusion: The hydrated radius of

is small enough to pass through Voltage-Gated Sodium Channels (Nav).[1] The -

Osmotic Balance: Unlike sucrose (which is non-ionic), NMDG-Cl maintains the ionic strength and osmolarity of the solution, preserving membrane integrity while silencing Na+ conductance.

Critical Warning (E-E-A-T): While often termed "inert," recent studies suggest NMDG can directly block certain

Figure 2: Logic flow for Sodium substitution in electrophysiology.

Experimental Protocols

Protocol A: Preparation of NMDG-HEPES Recovery Solution (For Brain Slices)

Context: This protocol is the "Gold Standard" for adult neuronal tissue recovery, reducing edema caused by sodium influx during slicing.

Reagents:

Step-by-Step Methodology:

-

Base Dissolution: Dissolve 92 mM NMDG in ultrapure water (approx. 80% of final volume).

-

Acid Titration (The "Buffer" Step): Vigorously stir and add concentrated HCl dropwise.

-

Add HEPES: Add 20 mM HEPES. Adjust pH to final 7.3–7.4 using small amounts of NMDG or HCl.[1]

-

Add Minor Ions: Add KCl, phosphates, and sulfates.

-

Calcium Addition: Only add

and -

Oxygenation: Bubble with 95%

/ 5%

Protocol B: Solubilizing a Weakly Acidic Drug (e.g., Indomethacin/Ibuprofen analog)[1]

-

Calculate Molar Ratio: Determine the moles of drug. Weigh out an equimolar (1:1) amount of NMDG.[1][8][9][10]

-

Co-Solvent Slurry: Mix the drug and NMDG in a minimal volume of Ethanol/Water (50:50).

-

Heating: Warm to 50°C under stirring. The solution will clarify as the salt forms.

-

Lyophilization: Freeze-dry the solution to obtain the highly soluble NMDG-Drug salt powder.

Safety & Toxicology Profile

-

Metabolism: NMDG is not significantly metabolized by the body.[1] It is rapidly excreted unchanged in urine.[1]

-

Toxicity: Low.[1]

(Oral, Mouse) is ~1700 mg/kg.[1][11] -

Regulatory Status: FDA-approved inactive ingredient (IIG) for intravenous, oral, and intramuscular formulations.[1]

References

-

Ting, J. T., et al. (2014).[1] Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method.[1] Journal of Visualized Experiments.[1][9] Link

-

Chromy, V., et al. (1978).[1] D(-)-N-Methylglucamine buffer for pH 8.5 to 10.5.[1][12] Clinical Chemistry.[1][12] Link

-

Budelli, G., et al. (2018).[1] Choline and NMDG directly reduce outward currents: reduced outward current when these substances replace Na+ is alone not evidence of Na+-activated K+ currents.[1][3][13][14] Journal of Neurophysiology.[1] Link[1][3]

-

FDA Inactive Ingredient Database. Meglumine. U.S. Food and Drug Administration.[1] Link

Sources

- 1. Meglumine - Wikipedia [en.wikipedia.org]

- 2. scent.vn [scent.vn]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy Meglumine From Pharma Excipient Chemicals Supplier In India [chemicalbull.com]

- 7. mdpi.com [mdpi.com]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. researchgate.net [researchgate.net]

- 10. Sodium N-methyl-D-glucamine dithiocarbamate and cadmium intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3.imimg.com [3.imimg.com]

- 12. D(-)-N-Methylglucamine buffer for pH 8.5 to 10.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Choline and NMDG directly reduce outward currents: reduced outward current when these substances replace Na+ is alone not evidence of Na+-activated K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Notes and Protocols for Solubilizing Membrane Proteins with N,N-dimethyl-D-glucamine

Introduction: The Challenge and Opportunity of Membrane Protein Solubilization

Membrane proteins are central to a vast array of cellular processes, including signal transduction, molecular transport, and cell-cell communication.[1] Consequently, they represent a major class of targets for therapeutic drug development. However, the inherent hydrophobicity of these proteins, which anchors them within the lipid bilayer, presents significant challenges for their extraction and purification. The process of removing a membrane protein from its native lipid environment while preserving its structural and functional integrity is known as solubilization. This critical first step is paramount for downstream applications such as biochemical assays, structural biology studies via X-ray crystallography or cryo-electron microscopy (cryo-EM), and drug screening.

The key to successful solubilization lies in the selection of an appropriate detergent. Detergents are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles.[][3] These micelles can encapsulate the hydrophobic transmembrane domains of a protein, effectively shielding them from the aqueous environment and creating a soluble protein-detergent complex. The ideal detergent is one that efficiently disrupts the lipid bilayer without denaturing the protein of interest.[4]

This guide provides a detailed protocol and scientific rationale for the use of N,N-dimethyl-D-glucamine, a non-ionic detergent, for the solubilization of membrane proteins. While less commonly documented for this specific application than other glucoside-based detergents like n-Octyl-β-D-glucopyranoside (Octyl Glucoside), its structural features—a hydrophilic glucamine headgroup and a hydrophobic tail—suggest its potential as a mild solubilizing agent. The principles and steps outlined here are based on established methodologies for non-ionic detergents and are designed to serve as a robust starting point for optimization.[5]

Understanding the Detergent: Physicochemical Properties of Glucamine-Based Surfactants

The efficacy of a detergent is dictated by its physicochemical properties.[3] For N,N-dimethyl-D-glucamine, specific experimental data such as the CMC and aggregation number are not widely published in the context of membrane protein research. Therefore, we present the properties of the well-characterized and structurally related non-ionic detergent, n-Octyl-β-D-glucopyranoside (Octyl Glucoside or OG), to provide a frame of reference. These parameters are crucial for designing a successful solubilization strategy.[6]

| Property | Representative Value (for n-Octyl-β-D-glucopyranoside) | Significance in Solubilization |

| Chemical Class | Non-ionic | Generally considered mild and less likely to denature proteins compared to ionic or zwitterionic detergents.[] |

| Molecular Weight | 292.37 g/mol | Influences the mass of the resulting protein-detergent complex. |

| Critical Micelle Concentration (CMC) | 20-25 mM | The minimum concentration at which micelles form. Solubilization should be performed well above the CMC.[6][7] A high CMC facilitates detergent removal by dialysis.[8] |

| Aggregation Number | ~84 | The average number of detergent molecules in a single micelle. This influences the size of the micelle.[6] |

Disclaimer: The values in the table are for n-Octyl-β-D-glucopyranoside and serve as an educated starting point. The optimal conditions for N,N-dimethyl-D-glucamine must be determined empirically.

Experimental Workflow for Membrane Protein Solubilization

The following diagram illustrates the key stages in the solubilization of a target membrane protein from a cellular source.

Sources

- 1. Membrane protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. serva.de [serva.de]

- 4. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. serva.de [serva.de]

Application Note: Chemo-Enzymatic Synthesis of Cationic Antimicrobials using N,N-Dimethyl-D-Glucamine

Executive Summary

This guide details the utilization of N,N-dimethyl-D-glucamine (NNDG) as a core scaffold for synthesizing high-efficacy Quaternary Ammonium Compounds (QACs). Unlike traditional petrochemical QACs (e.g., Benzalkonium Chloride), glucamine-derived surfactants integrate a biocompatible sugar moiety with a cationic charge. This "green" structural modification enhances surface activity while potentially reducing mammalian toxicity.

Key Application: Synthesis of N-alkyl-N,N-dimethyl-D-glucammonium bromides for use as broad-spectrum antimicrobial agents against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Scientific Foundation

The "Cutoff Effect" and Structural Logic

The efficacy of amphiphilic antimicrobials is governed by the balance between the hydrophilic head (the glucamine moiety) and the hydrophobic tail (alkyl chain).

-

The Head (NNDG): The polyhydroxyl "cage" of the glucamine group creates a large hydration shell. This steric bulk prevents the surfactant from packing too tightly in the bacterial membrane initially, allowing for deeper insertion before membrane destabilization occurs.

-

The Tail (Alkyl Chain): Efficacy follows a parabolic curve known as the "cutoff effect." For QACs, a chain length of C12 (Dodecyl) to C14 (Tetradecyl) typically exhibits the lowest Minimum Inhibitory Concentration (MIC) because it maximizes membrane permeability without becoming insoluble (a common issue with C16+ chains).

Mechanism of Action

The synthesized QACs function via a specific lytic pathway:

-

Adsorption: The cationic ammonium center (

) is electrostatically attracted to the negatively charged teichoic acids (Gram+) or lipopolysaccharides (Gram-). -

Insertion: The hydrophobic alkyl tail penetrates the lipid bilayer.

-

Disruption: The bulky glucamine head group disrupts the packing order of the phospholipid bilayer, causing leakage of intracellular ions (

,

Experimental Protocols

Protocol A: Synthesis of N-Dodecyl-N,N-Dimethyl-D-Glucammonium Bromide

Objective: To quaternize NNDG with 1-bromododecane to form a cationic surfactant.

Reagents:

-

N,N-dimethyl-D-glucamine (NNDG) [Purity >98%]

-

1-Bromododecane (Alkylating agent)[1]

-

Solvent: Anhydrous Methanol or Acetonitrile

-

Catalyst (Optional): Potassium Carbonate (

) – Note: often not needed for direct quaternization of tertiary amines, but can scavenge trace acid.

Workflow:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (47.8 mmol) of NNDG in 100 mL of anhydrous methanol. Ensure complete dissolution; mild heating (40°C) may be required.

-

Addition: Add 14.3 g (57.4 mmol, 1.2 eq) of 1-bromododecane dropwise over 15 minutes.

-

Expert Insight: A slight excess of alkyl halide ensures the consumption of the sugar amine, which is harder to remove during purification than the alkyl halide.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 65°C (Methanol reflux) or 80°C (Acetonitrile reflux) . Stir vigorously for 24–48 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: Chloroform/Methanol 3:1). The product will appear as a polar spot near the baseline; the alkyl halide will remain near the solvent front.

-

-

Concentration: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure (Rotary Evaporator) to obtain a viscous, yellowish oil or semi-solid.

Protocol B: Purification (Critical for Biocompatibility)

Unreacted alkyl bromides are toxic and must be removed.

-

Wash 1 (Non-polar): Triturate the crude residue with Diethyl Ether or n-Hexane (3 x 50 mL).

-

Logic: The cationic product is insoluble in ether/hexane, while the unreacted 1-bromododecane is highly soluble. Decant the supernatant carefully.

-

-

Recrystallization: Dissolve the remaining solid in a minimum amount of hot Acetone/Ethanol (9:1) mixture. Cool slowly to 4°C overnight.

-

Drying: Filter the white hygroscopic crystals and dry in a vacuum desiccator over

for 24 hours. -

Yield Check: Expected yield is 75–85%.

Visualization: Synthesis & Mechanism

Figure 1: Synthesis Pathway and Mechanism of Action[2]

Caption: Workflow for the synthesis of glucamine-based QACs and their subsequent mode of action against bacterial membranes.

Biological Validation (MIC Assay)

Protocol C: Minimum Inhibitory Concentration (MIC) Determination Follow CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution.

Materials:

-

Muller-Hinton Broth (MHB).

-

96-well microplates.

-

Bacterial strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

-

Resazurin dye (viability indicator).

Steps:

-

Stock Solution: Dissolve the synthesized surfactant in sterile water to 1024

. -

Dilution: Perform serial 2-fold dilutions in MHB across the 96-well plate (Range: 512 to 0.5

). -

Inoculation: Add

CFU/mL of bacterial suspension to each well. -

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 10

of 0.01% Resazurin. Blue = No growth (Inhibition); Pink = Growth.-

The MIC is the lowest concentration that prevents color change.

-

Expected Data (Reference Values)

| Compound | Alkyl Chain | MIC (S. aureus) [ | MIC (E. coli) [ | CMC (mM) |

| NNDG-C10 | Decyl | 64 - 128 | >256 | 12.5 |

| NNDG-C12 | Dodecyl | 4 - 8 | 16 - 32 | 1.8 |

| NNDG-C14 | Tetradecyl | 8 - 16 | 32 - 64 | 0.4 |

| NNDG-C16 | Hexadecyl | 32 | >128 | 0.1 |

Note: The C12 derivative (synthesized in Protocol A) typically represents the "sweet spot" for antimicrobial activity.

References

-

Synthesis and Aggregation of Novel Sugar-based Gemini Surfactants. Source: ResearchGate. Context: Details the synthesis of glucamine-based surfactants and their critical micelle concentration (CMC) behaviors.

-

Antimicrobial evaluation of N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides. Source: PubMed (Antimicrob Agents Chemother). Context: Establishes the "cutoff effect" (chain length dependence) for antimicrobial activity in similar amphiphilic cations.

-

Synthesis and antibacterial activities of new quaternary ammonium monomers. Source: ResearchGate. Context: Provides protocols for quaternizing amine monomers with alkyl halides for biocidal applications.

-

Synthesis of N-alkyl-beta-D-glucosylamines and Their Antimicrobial Activity. Source: PubMed.[2] Context: Validates the antimicrobial spectrum of glucamine-derived compounds against food-borne pathogens.

-

Recent Advances in the Synthesis of Sugar-based Surfactants. Source: Royal Society of Chemistry (RSC). Context: A comprehensive review of chemo-enzymatic methods for creating sugar-headgroup surfactants.[3][4]

Sources

experimental protocol for using N,N-dimethyl-D-glucamine in NMR spectroscopy

The following Application Note and Protocol is designed for researchers and quality control scientists in pharmaceutical development. It addresses the specific use of N,N-Dimethyl-D-glucamine (also known as N,N-dimethylglucamine or a tertiary amine analog of Meglumine) primarily as a Reference Standard for Impurity Profiling and secondarily as a Specialized Buffering Agent in NMR spectroscopy.

Protocols for Impurity Profiling, Quantification (qNMR), and Buffering Applications

Executive Summary & Scientific Rationale

N,N-Dimethyl-D-glucamine (CAS: 76326-99-3) is a tertiary amine derivative of D-glucamine. While its secondary amine analog, Meglumine (N-methyl-D-glucamine), is a ubiquitous pharmaceutical excipient and counter-ion, the dimethyl variant typically arises as a process impurity (via over-methylation) or is synthesized as a precursor for quaternary ammonium antimicrobials.

In high-field NMR spectroscopy, N,N-dimethyl-D-glucamine serves two critical functions:

-

Diagnostic Reference Standard: It is the primary marker for assessing the purity of Meglumine raw materials. Its detection is mandated in rigorous quality control (ICH Q3A/B) to ensure the safety of parenteral formulations.

-

pH Buffering & Solubilization: Due to its tertiary amine structure (

), it acts as a non-nucleophilic buffer component in aqueous NMR, suitable for stabilizing pH-sensitive analytes without forming the imines/enamines common with primary/secondary amines.

This guide provides a validated workflow for identifying and quantifying this compound, ensuring compliance with rigorous "Self-Validating" experimental standards.

Chemical Properties & NMR Signature

Understanding the structural differences between the analyte and the matrix (Meglumine) is key to resolution.

| Feature | N-Methyl-D-glucamine (Meglumine) | N,N-Dimethyl-D-glucamine | NMR Impact |

| Structure | Secondary Amine ( | Tertiary Amine ( | Diagnostic Handle |

| Proton Exchange | Labile NH proton (broad/invisible in | No labile NH proton | Sharp singlets for Methyls |

| Methyl Signal | ~2.70 ppm (Singlet/Doublet) | ~2.90 ppm (Strong Singlet) | Distinct Chemical Shift ( |

| pH Sensitivity | Forms carbamates/imines | Sterically hindered; less reactive | Stable baseline |

Experimental Protocol A: qNMR Quantification of N,N-Dimethyl-D-glucamine

Use Case: Quantifying N,N-dimethyl-D-glucamine as an impurity in a Meglumine bulk sample.

Reagents and Equipment

-

Solvent: Deuterium Oxide (

, 99.9% D) or DMSO- -

Internal Standard (IS): Maleic Acid (traceable purity) or TSP (

-trimethylsilylpropionic acid). -

pH Adjuster: NaOD (40% in

) or DCl (35% in -

Equipment: 600 MHz NMR Spectrometer (recommended for sensitivity) with cryoprobe.

Sample Preparation Workflow

-

Gravimetric Preparation:

-

Weigh

mg of the Meglumine sample (Matrix) into a clean vial. -

Weigh

mg of N,N-Dimethyl-D-glucamine Reference Standard (if performing Standard Addition) OR add accurately weighed Internal Standard (approx. 2 mg).

-

-

Dissolution:

-

Add 600

L of -

Vortex until fully dissolved.

-

-

pH Adjustment (Critical Step):

-

The resolution of the N-methyl signals is pH-dependent.

-

Adjust pH to 9.0

0.2 using dilute NaOD/DCl. At this pH, the amine is partially unprotonated, sharpening the methyl signals and maximizing the chemical shift difference between the mono- and dimethyl species.

-

-

Transfer:

Acquisition Parameters (Bruker/Varian Standard)

| Parameter | Setting | Rationale |

| Pulse Sequence | zg30 or noesypr1d | 30° pulse for quantitation; NOESY presat if water suppression needed. |

| Relaxation Delay (D1) | 20 - 30 seconds | |

| Scans (NS) | 64 - 128 | Sufficient S/N to detect impurities < 0.1%. |

| Spectral Width | 12 - 15 ppm | Covers all signals including exchangeables if visible. |

| Temperature | 298 K (25°C) | Standardized for reproducibility. |

Data Processing & Analysis[3]

-

Phasing/Baseline: Apply precise manual phasing and polynomial baseline correction.

-

Referencing: Set TSP to 0.00 ppm or Maleic Acid to 6.20 ppm.

-

Integration:

-

Meglumine Signal: Integrate the N-Methyl singlet at ~2.7 ppm (

). -

Impurity Signal: Integrate the N,N-Dimethyl singlet at ~2.9 ppm (

). -

Note: The impurity signal represents 6 protons vs 3 for the matrix. Divide integral by 2 for molar comparison.

-

Experimental Protocol B: Using N,N-Dimethyl-D-glucamine as a Buffer

Use Case: Creating a non-interfering buffer for analyzing acid-labile pharmaceutical salts.

Rationale

Unlike phosphate (which precipitates metals) or Tris (which has reactive primary amines), N,N-dimethyl-D-glucamine offers a tertiary amine buffer system that complexes weakly with borates but remains inert toward aldehydes/ketones.

Buffer Preparation Protocol

-

Stock Solution (100 mM):

-

Dissolve 2.09 g of N,N-Dimethyl-D-glucamine in 90 mL of

.

-

-

pH Adjustment:

-

Titrate with

(1 M in -

Caution: Do not use glass electrodes directly in the NMR tube; adjust in a separate vessel.

-

-

Volume Adjustment:

-

Top up to 100 mL with

.

-

-

Usage:

-

Use this stock as the solvent for analyzing acid-sensitive APIs (Active Pharmaceutical Ingredients).

-

Visualization of Workflow

Caption: Workflow for the detection and quantification of N,N-dimethyl-D-glucamine impurities in pharmaceutical matrices.

Troubleshooting & Self-Validation

| Issue | Probable Cause | Corrective Action |

| Overlapping Methyl Signals | pH is too low or too high. | Adjust pH to exactly 9.[4]0. At low pH, proton exchange broadens signals; at high pH, shifts may converge. |

| Broad Lines | Sample concentration too high (viscosity). | Dilute sample (e.g., 20 mg in 700 |

| Baseline Distortion | Acoustic ringing or filter issues. | Increase pre-scan delay; apply backward linear prediction (LP) to FID. |

| Inconsistent Integrals | Increase D1 to 30s. Perform an inversion-recovery experiment to measure |

References

-

Martano, C., et al. (2018).[] Development and validation of a new HPLC–MS method for meglumine impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 149, 517-524.[]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[1] Organic Process Research & Development, 20(3), 661-667.

-

TCI Chemicals. (n.d.). Water-Soluble Chiral Shift Reagents for High-Field NMR.

-

Sigma-Aldrich. (n.d.). N-Methyl-D-glucamine Product Specification & Applications.

-

Veeprho. (n.d.). N,N-Dimethyl-D-glucamine Reference Standard Data.[6][7]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. depts.washington.edu [depts.washington.edu]

- 3. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin [mdpi.com]

- 4. ovid.com [ovid.com]

- 6. adventchembio.com [adventchembio.com]

- 7. N,N-Dimethyl-D-glucamine - SRIRAMCHEM [sriramchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-dimethyl-D-glucamine (Meglumine) Concentration for Protein Stability

Welcome to the technical support center for optimizing N,N-dimethyl-D-glucamine (meglumine) concentration in protein formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for leveraging meglumine as a protein stabilizer. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions during your formulation development.

Understanding the Role of Meglumine in Protein Stabilization

N,N-dimethyl-D-glucamine, an amino sugar derived from sorbitol, is a versatile excipient in pharmaceutical formulations.[1] Its utility extends to enhancing the solubility and stability of active pharmaceutical ingredients, including proteins.[2][3] Meglumine's stabilizing properties are attributed to several potential mechanisms, which we will explore in this guide.

Unlike simple sugars, meglumine possesses a methylamino group, which imparts a basic character, allowing it to act as a pH-adjusting agent and to form salts with acidic molecules.[1][4] This dual functionality makes it a valuable tool in the formulation toolkit.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered when using meglumine to stabilize protein formulations.

Question 1: I've added meglumine to my protein solution, but I'm still observing aggregation. What could be the cause, and how can I resolve this?

Answer:

Protein aggregation in the presence of a stabilizer like meglumine can stem from several factors. It's crucial to systematically investigate the potential causes to find the most effective solution.

Potential Causes and Troubleshooting Steps:

-

Suboptimal Meglumine Concentration: The stabilizing effect of meglumine is concentration-dependent. Too little may be insufficient to overcome aggregation-promoting stresses, while excessive concentrations can sometimes have a counterproductive effect, though this is less common.

-

Actionable Advice: Perform a concentration-response study. A typical starting range for meglumine is 1-10% (w/v). Prepare a series of formulations with varying meglumine concentrations (e.g., 1%, 2.5%, 5%, 7.5%, 10%) while keeping the protein concentration and buffer conditions constant. Analyze aggregation levels over time using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS).[5]

-

-

pH is Not Optimal for Your Protein: While meglumine can help adjust pH, the final pH of the formulation must be one at which your specific protein exhibits maximal stability.[6] This is often near, but not exactly at, its isoelectric point (pI).

-

Actionable Advice: Screen a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0) in your buffer system, both with and without meglumine. Use a pH meter to ensure accuracy. Monitor aggregation and other stability parameters at each pH.

-

-

Inadequate Buffer System: The choice of buffer can significantly impact protein stability. Some buffer species may interact unfavorably with your protein or with meglumine.

-

Actionable Advice: If using a common buffer like phosphate, consider screening other buffer systems such as histidine or citrate, which are frequently used in protein formulations.[6]

-

-

Presence of Other Destabilizing Excipients: Interactions between different excipients can sometimes lead to unforeseen stability issues.

-

Actionable Advice: If your formulation contains other excipients, such as salts or surfactants, consider a Design of Experiments (DoE) approach to systematically evaluate the main effects and interactions of each component.[3]

-

Question 2: The viscosity of my high-concentration protein formulation has increased significantly after adding meglumine. How can I mitigate this?

Answer:

Increased viscosity is a common challenge in high-concentration protein formulations (>100 mg/mL) and can be influenced by the addition of excipients.[4][7]

Potential Causes and Troubleshooting Steps:

-

High Meglumine Concentration: While beneficial for stability, high concentrations of sugar-like molecules can increase the bulk viscosity of the solution.[8]

-

Actionable Advice: Re-evaluate the meglumine concentration. Aim for the lowest concentration that provides the desired stabilizing effect. The concentration-response study mentioned in the previous question will be informative here.

-

-

Protein-Protein Interactions: Meglumine may not be sufficiently mitigating attractive protein-protein interactions that contribute to high viscosity.

-

Actionable Advice: Consider the addition of viscosity-reducing excipients. Amino acids like arginine and proline have been shown to reduce viscosity in high-concentration antibody solutions.[7] You can screen these in combination with meglumine.

-

-

pH and Ionic Strength: The electrostatic interactions between protein molecules are highly dependent on pH and ionic strength.

-

Actionable Advice: Modulate the pH of your formulation. Moving the pH further from the protein's pI can increase net charge and electrostatic repulsion, which may reduce viscosity. Additionally, you can screen the effect of adding a low concentration of salt (e.g., 25-100 mM NaCl), but be mindful that high salt concentrations can sometimes increase aggregation.

-

Question 3: My protein is intended for lyophilization. Is meglumine a suitable lyoprotectant, and what concentration should I use?

Answer:

Yes, meglumine can function as a lyoprotectant, protecting proteins from the stresses of freezing and drying.[9]

Lyoprotectant Mechanism and Optimization:

-

Mechanism: During lyophilization, lyoprotectants like meglumine form an amorphous, glassy matrix that immobilizes the protein, preventing unfolding and aggregation.[9] They also replace the water molecules that form hydrogen bonds with the protein in its native state, a concept known as the "water substitute" hypothesis.

-

Actionable Advice: The optimal concentration of a lyoprotectant is often determined as a weight ratio to the protein. A common starting point is a 1:1 to 2:1 weight ratio of lyoprotectant to protein.[10] For example, for a 50 mg/mL protein solution, you would start with 50-100 mg/mL (5-10% w/v) of meglumine.

-

-

Formulation Considerations for Lyophilization:

-

Bulking Agents: It is common to include a bulking agent like mannitol in lyophilized formulations to ensure a robust cake structure.[5] However, be aware that some bulking agents can crystallize, which may negatively impact protein stability.

-

Thermal Analysis: Before lyophilization, it is highly recommended to perform differential scanning calorimetry (DSC) on your liquid formulation to determine the glass transition temperature of the maximally freeze-concentrated solute (Tg').[5] The product temperature during primary drying must be kept below this temperature to prevent cake collapse.

-

Experimental Protocols

Protocol 1: Screening for Optimal Meglumine Concentration

This protocol outlines a basic screening experiment to determine the optimal concentration of meglumine for reducing protein aggregation.

Materials:

-

Purified protein stock solution of known concentration

-

Meglumine powder

-

Appropriate buffer (e.g., 20 mM Histidine, pH 6.0)

-

Dialysis tubing or centrifugal concentrators for buffer exchange

-

Analytical instrumentation: SEC-HPLC, DLS, and a method to measure protein concentration (e.g., UV-Vis at 280 nm)

Procedure:

-

Prepare a stock solution of meglumine: Dissolve meglumine in the chosen buffer to create a concentrated stock solution (e.g., 20% w/v).

-

Prepare protein formulations: Prepare a series of protein formulations with varying meglumine concentrations (e.g., 0%, 1%, 2.5%, 5%, 7.5%, 10% w/v). Ensure the final protein concentration and buffer composition are consistent across all samples.

-

Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each formulation by SEC-HPLC to determine the initial monomer content and by DLS to assess the initial size distribution and polydispersity.

-

Accelerated Stability Study: Incubate the remaining samples at an elevated temperature (e.g., 40°C) to accelerate degradation.

-

Time-Point Analysis: At predetermined time points (e.g., 1, 2, and 4 weeks), remove an aliquot from each sample and repeat the SEC-HPLC and DLS analysis.

-

Data Analysis: Plot the percentage of monomer remaining over time for each meglumine concentration. The optimal concentration will be the one that shows the slowest rate of monomer loss.

Protocol 2: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

This protocol describes how to use DSC to evaluate the effect of meglumine on the thermal stability of your protein.

Materials:

-

Protein formulations with and without the optimized meglumine concentration (from Protocol 1)

-

DSC instrument

-

Buffer for blank measurements

Procedure:

-

Sample Preparation: Prepare samples of your protein in the buffer with and without the optimal meglumine concentration. Ensure the protein concentration is identical. Prepare a buffer-only blank.

-

DSC Analysis:

-

Load the sample and reference cells of the DSC with your protein formulation and the corresponding buffer, respectively.

-

Perform a temperature scan from a starting temperature well below the expected unfolding transition to a temperature where the protein is fully unfolded (e.g., 25°C to 95°C). Use a scan rate of 1°C/minute.

-

-

Data Analysis:

-

Subtract the buffer-only scan from the protein scans.

-

Determine the melting temperature (Tm), which is the peak of the endotherm. A higher Tm indicates greater thermal stability.[11]

-

Compare the Tm values of the protein with and without meglumine. An increase in Tm in the presence of meglumine confirms its stabilizing effect.

-

Data Presentation

Table 1: Example Data from a Meglumine Concentration Screening Study

| Meglumine Conc. (% w/v) | Monomer Purity (T=0) | Monomer Purity (4 weeks @ 40°C) | Change in Monomer Purity |

| 0 | 99.5% | 85.2% | -14.3% |

| 1 | 99.6% | 88.1% | -11.5% |

| 2.5 | 99.5% | 92.5% | -7.0% |

| 5.0 | 99.4% | 96.8% | -2.6% |

| 7.5 | 99.5% | 97.1% | -2.4% |

| 10 | 99.3% | 97.0% | -2.3% |

Table 2: Example DSC Results

| Formulation | Melting Temperature (Tm) |

| Protein in Buffer | 65.2°C |

| Protein in Buffer + 5% Meglumine | 68.9°C |

Visualizations

Caption: Workflow for optimizing meglumine concentration.

Caption: Meglumine stabilizes proteins via preferential exclusion.

References

-

SEEBIO BIOTECH (SHANGHAI) CO.,LTD. Meglumine. Available at: [Link]

- Google Patents. WO2019201899A1 - Method for stabilizing protein comprising formulations by using a meglumine salt.

-

BioProcess International. Rapid Formulation Development for Monoclonal Antibodies. (2016). Available at: [Link]

-

BioPharm International. Commercializing High-Concentration mAbs. (2016). Available at: [Link]

-

American Pharmaceutical Review. Lyophilization Cycle Optimization for a High-Concentration Monoclonal Antibody Formulation Using Process Analytical Technology (PAT). (2025). Available at: [Link]

-

American Pharmaceutical Review. Lyophilization Strategies for Development of a High-Concentration Monoclonal Antibody Formulation: Benefits and Pitfalls. (2010). Available at: [Link]

-

MDPI. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. (2024). Available at: [Link]

-

Roquette. Viscosity Reduction for High Concentration Protein Formulations. Available at: [Link]

-

BioPharmaSpec. How to Prevent Protein Aggregation: Insights and Strategies. (2026). Available at: [Link]

-

Coriolis Pharma. High concentration protein formulation – challenges and solutions. (2022). Available at: [Link]

-

Cytiva. Manufacturing challenges with high concentration biologics. (2025). Available at: [Link]

-

Samsung Biologics. Overcoming Challenges to High-Concentration Formulation Development. (2025). Available at: [Link]

-

Leukocare. Formulation Strategies for High-Concentration Biologics. (2025). Available at: [Link]

-

BioPharm International. High Concentration Biologic Formulations: Challenges and Solutions. (2017). Available at: [Link]

-

MDPI. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. (2024). Available at: [Link]

-

PubMed Central (PMC). Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. (2024). Available at: [Link]

-

ACS Publications. Lyoprotectant Optimization for the Freeze-Drying of Receptor-Targeted Trojan Horse Liposomes for Plasmid DNA Delivery. (2020). Available at: [Link]

-

ResearchGate. (PDF) Lyoprotectant Optimization for the Freeze-Dry of Receptor-Targeted Trojan Horse Liposomes for Plasmid DNA Delivery. (2020). Available at: [Link]

-

RheoSense Blog. Viscosity & Protein Formulation. (2024). Available at: [Link]

-

ResearchGate. Effect of Sugar Molecules on the Viscosity of High Concentration Monoclonal Antibody Solutions | Request PDF. Available at: [Link]

-

Pharmaceutical Technology. Excipient Selection for Protein Stabilization. (2015). Available at: [Link]

-

Drug Development & Delivery. Accelerating Biologics Development with High-Quality Protein Stabilization Excipients. (2021). Available at: [Link]

-

CORE. Impact of formulation excipients and manufacturing processes in protein-based pharmaceuticals. Available at: [Link]

-

PubMed. Impact of sucrose level on storage stability of proteins in freeze-dried solids: II. Correlation of aggregation rate with protein structure and molecular mobility. (2009). Available at: [Link]

-

PubMed Central (PMC). Comprehensive Optimization of a Freeze-Drying Process Achieving Enhanced Long-Term Stability and In Vivo Performance of Lyophilized mRNA-LNPs. (2024). Available at: [Link]

-

PubMed Central (PMC). Developing high-concentration monoclonal antibody formulations for subcutaneous administration to improve patient treatment. Available at: [Link]

-

National Institute of Standards and Technology. Impact of sucrose level on storage stability of proteins in freeze-dried solids. Available at: [Link]

-

PubMed Central (PMC). Prediction of Protein Aggregation Propensity via Data-driven Approaches. Available at: [Link]

-

arXiv.org. Prediction of Protein Aggregation Propensity via Data-driven Approaches. Available at: [Link]

-

BioProcess International. Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. (2014). Available at: [Link]

-

DDD UAB. Computational methods to predict protein aggregation. Available at: [Link]

-

PubMed Central (PMC). Prediction and evaluation of protein aggregation with computational methods. Available at: [Link]

-

ScholarWorks@GVSU. The Role of Sugars in Aggregation of the Protein Kassinin. (2024). Available at: [Link]

-

ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Available at: [Link]

-

AZoM.com. Characterization of Protein Stability Using Differential Scanning Calorimetry. (2015). Available at: [Link]

-

Malvern Panalytical. How DSC can complement your protein thermal stability studies. (2022). Available at: [Link]

-

PubMed Central (PMC). Sample Processing Considerations for Protein Stability Studies of Low Concentration Biofluid Samples using Differential Scanning Calorimetry. Available at: [Link]

-

CONICET. Differential Scanning Calorimetry (DSC) Studies on the Thermal Properties of Peanut Proteins. Available at: [Link]

-

PubMed Central (PMC). Methods for detecting protein-protein interactions. Available at: [Link]

-

Beckman Coulter. Analysis of Protein-Protein-Interactions by analytical ultracentrifugation. Available at: [Link]

-

FSU Biology. Methods for the detection and analysis of protein-protein interactions. (2007). Available at: [Link]

-

PubMed Central (PMC). Protein-Protein Interaction Detection: Methods and Analysis. Available at: [Link]

-

MDPI. The Knowns and Unknowns in Protein–Metabolite Interactions. Available at: [Link]

-

arXiv.org. Amino Acids Stabilizing Effect on Protein and Colloidal Dispersions. Available at: [Link]

-

DSpace@MIT. Viscosity-Reducing Bulky-Salt Excipients Prevent Gelation of Protein, but Not Carbohydrate, Solutions. Available at: [Link]

-

PubMed Central (PMC). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Available at: [Link]

Sources

- 1. pharmasalmanac.com [pharmasalmanac.com]

- 2. leukocare.com [leukocare.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 5. Lyophilization Cycle Optimization for a High-Concentration Monoclonal Antibody Formulation Using Process Analytical Technology (PAT) | LYOPHILIZATION CORE [lyophilizationcore.com]

- 6. cytivalifesciences.com [cytivalifesciences.com]

- 7. High concentration protein formulation – challenges and solutions [coriolis-pharma.com]

- 8. researchgate.net [researchgate.net]

- 9. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of sucrose level on storage stability of proteins in freeze-dried solids: II. Correlation of aggregation rate with protein structure and molecular mobility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

common issues when using N,N-dimethyl-D-glucamine in biochemical assays

Subject: Troubleshooting & Optimization Guide for N-Methyl-D-Glucamine (NMDG) Applications Ticket ID: NMDG-TECH-001 Support Level: Senior Application Scientist Status: Active

Introduction: The "Inert" Cation Myth

N-Methyl-D-Glucamine (NMDG) is the gold standard for sodium substitution in physiological assays. Its large molecular size (~7.3 Å diameter) theoretically prevents it from permeating ion channels, allowing researchers to isolate specific currents (e.g., Ca²⁺ or K⁺) or study Na⁺-dependent transport.[1][2]

However, treating NMDG as a perfectly inert bystander is a common source of experimental error.

This guide addresses the three critical failure points in NMDG usage: Solution Chemistry , Electrophysiological Artifacts , and Biological Interference .

Module 1: Solution Chemistry & Preparation

Issue: pH Drift and Osmolarity Mismatches

Users frequently report difficulty stabilizing pH or unexpected cell shrinkage/swelling when switching from NaCl to NMDG-Cl solutions.

Q: Why is my pH unstable when I make NMDG-Cl solutions?

A: This often stems from using NMDG Base instead of NMDG-Cl salt without accounting for the buffering capacity.

-

The Chemistry: NMDG is an amine base.[3] If you dissolve NMDG base in water, the pH will be highly alkaline (~pH 10-11). You must titrate it with concentrated HCl to reach physiological pH (7.3–7.4).

-

The Temperature Trap: Like Tris, the pKa of amine buffers is temperature-dependent. A solution pH-adjusted to 7.4 at room temperature (22°C) may shift significantly when warmed to physiological temperature (37°C).

Q: I replaced 140 mM NaCl with 140 mM NMDG-Cl, but my osmolarity is wrong. Why?

A: NMDG is a large, structured molecule compared to sodium.

-

Dissociation: The activity coefficient of NMDG-Cl differs from NaCl.

-

Water of Hydration: Commercial NMDG sources may vary in water content.

-

Protocol: Always prepare NMDG solutions slightly hypoosmotic (lower concentration) and adjust up with sucrose or mannitol, or verify with a vapor pressure osmometer.

Standard Operating Procedure: The "Zero-Sodium" Preparation

Use this workflow to ensure reproducible ionic conditions.

Figure 1: Decision tree for preparing NMDG solutions. Note that using NMDG Base requires aggressive titration with HCl, which effectively creates the Chloride counter-ion in situ.

Module 2: Electrophysiology (The "Invisible" Voltage)

Issue: Liquid Junction Potential (LJP) Errors

In patch-clamp experiments, replacing extracellular Na⁺ with NMDG⁺ introduces a massive Liquid Junction Potential error that shifts your Voltage Command (

Q: My reversal potentials look shifted by >10 mV. Is my amplifier broken?

A: No, this is a physics problem. LJP arises at the interface between your pipette solution and the bath solution due to differences in ion mobility.[4]

-

Na⁺ Mobility: High.

-

NMDG⁺ Mobility: Very Low (large molecule).

-

The Result: When you switch from a Na⁺-bath to an NMDG-bath, the junction potential changes drastically. If you zero your pipette in Na⁺-Ringer’s and then perfuse NMDG, your "0 mV" is no longer 0 mV.

Data Table: Ion Mobility & LJP Impact

| Ion | Relative Mobility | Impact on LJP (Bath relative to Pipette) |

| Na⁺ | 1.0 (Reference) | Baseline |

| K⁺ | 1.47 | Small shift |

| Cl⁻ | 1.52 | Small shift |

| NMDG⁺ | 0.23 | Large Positive Shift (+4 to +12 mV) |

Corrective Action:

-

Calculate: Use JPCalc (in Clampex) to simulate the junction between your Pipette Solution and NMDG Bath.

-

Correction:

-

Offline: Subtract the LJP value from your recorded voltages (

). -

Online: Do not use the "Auto-Zero" button after switching solutions.

-

Module 3: Biological Interference & Toxicity[5][6][7]

Issue: Channel Blocking & Metabolic Stress

Users often assume NMDG is biologically inert. This is false. NMDG can act as a pore blocker and induce metabolic starvation.

Q: Can NMDG block ion channels?

A: Yes. While NMDG cannot pass through the selectivity filter of most channels, it can enter the vestibule and act as an open-channel blocker .

-

Kv Channels: NMDG inhibits currents in Kv3.1, Kv1.5, and Shaker channels by plugging the internal vestibule [1].

-

P2X Receptors: Some P2X receptors show permeability to NMDG, complicating current interpretation [2].

Q: How long can I keep cells in NMDG-based media?

A: < 1 Hour is recommended.

-

Mechanism of Toxicity:

-

Acidification: The Na⁺/H⁺ exchanger (NHE) relies on extracellular Na⁺ to pump protons out of the cell. In NMDG media, NHE fails, leading to intracellular acidification.

-

Transport Failure: Glucose and amino acid uptake often rely on Na⁺-symporters.

-

-

Exception (Brain Slices): Brief recovery in NMDG-ACSF (10-15 mins) at 34°C is beneficial to reduce excitotoxic swelling immediately after slicing, but slices must be returned to Na⁺-ACSF for long-term survival [3].

Visualizing the Interference Mechanism

Figure 2: Steric hindrance mechanism. NMDG⁺ (Red) is too large to pass through the selectivity filter (Yellow) but enters the vestibule, effectively blocking K⁺ (Green) efflux.

References

-

Melishchuk, A., & Armstrong, C. M. (2001).[1] Mechanism of N-methyl-D-glucamine block of Shaker potassium channels. Biophysical Journal, 81(5), 2696–2706.

-

Virginio, C., et al. (1999).[1] Pore dilation of neuronal P2X receptor channels. Nature Neuroscience, 2, 315–321.

-

Ting, J. T., et al. (2014).[5] Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method. Journal of Visualized Experiments, (89), 51780.

-

Barry, P. H. (1994). JPCalc, a software package for calculating liquid junction potential corrections in patch-clamp, intracellular, and dye-injection measurements. Journal of Neuroscience Methods, 51(1), 107–116.

Sources

- 1. Control of voltage-gated K+ channel permeability to NMDG+ by a residue at the outer pore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. beenhakkerlab.s3.amazonaws.com [beenhakkerlab.s3.amazonaws.com]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

Technical Support Center: Optimizing with N,N-Dimethyl-D-Glucamine (DMG) Buffers

As a Senior Application Scientist, I've designed this technical support guide to provide both foundational knowledge and practical troubleshooting advice for researchers using N,N-dimethyl-D-glucamine (DMG) to optimize pH and ionic strength. This guide moves beyond simple protocols to explain the underlying scientific principles, ensuring you can make informed decisions during your experiments.

This guide provides comprehensive information, protocols, and troubleshooting solutions for utilizing N,N-dimethyl-D-glucamine in your research, particularly for applications in biochemistry and drug development.[1][]

Frequently Asked Questions (FAQs)

This section addresses the most common questions about the fundamental properties and use of DMG buffers.

1. What is N,N-dimethyl-D-glucamine (DMG)?

N,N-dimethyl-D-glucamine (Molecular Formula: C₈H₁₉NO₅, M.W.: 209.24 g/mol ) is a tertiary amine derivative of glucose.[3][4] It is used in various applications, including as a buffering agent in pharmaceutical formulations to stabilize pH.[] Its structure, featuring a glucose backbone, can enhance solubility and stability in biological systems.[1]

2. What is the pKa and effective pH range of a DMG buffer?

-

The closely related secondary amine, N-methyl-D-glucamine (Meglumine), has a well-characterized thermodynamic pKa of 9.52 at 25°C .[5] This gives it an effective buffering range of approximately pH 8.5 to 10.5 .[5]

-

Tertiary amines are typically slightly more basic (i.e., have a higher pKa) than their secondary amine counterparts. Therefore, it is reasonable to estimate that the pKa of DMG is likely in the 9.5 to 10.5 range .

Core Recommendation: Always perform an empirical titration of your DMG stock solution to determine the precise pKa under your specific experimental conditions (temperature, concentration) before undertaking extensive screening.

3. What are the potential advantages of using a DMG buffer?

-

High Solubility: The glucamine backbone makes DMG highly soluble in aqueous solutions.[5]

-

Biological Compatibility: As a sugar derivative, it is often well-tolerated in biological systems and can be used in cell-based assays or for stabilizing proteins.

-

Reduced Metal Chelation: Compared to buffers like citrate, DMG is expected to have a lower propensity for chelating divalent metal cations (e.g., Mg²⁺, Ca²⁺), which can be crucial for metalloenzyme activity.

4. How does temperature affect the pH of DMG buffers?

Amine-based buffers, including DMG, exhibit a significant dependence of pKa on temperature. For the related N-methyl-D-glucamine, the temperature coefficient (dpKa/dT) is approximately -0.023 .[5] This means the pKa will decrease by about 0.023 units for every 1°C increase in temperature.

Practical Implication: You must prepare your buffer and adjust the final pH at the temperature you will use for your experiment.[6] A buffer adjusted to pH 9.0 at 25°C will have a lower pH if used at 37°C.

5. How do I prepare a DMG buffer solution?

DMG is a weak base. To create a buffer, it must be titrated with a strong acid, typically hydrochloric acid (HCl), to form its conjugate acid, the N,N-dimethyl-D-glucaminium ion.

See the "Experimental Protocols" section below for a detailed step-by-step guide.

Experimental Protocols

Protocol 1: Preparation of a 1.0 M N,N-Dimethyl-D-Glucamine Stock Buffer (pH 9.0)

This protocol details the preparation of a high-concentration stock solution that can be diluted to the desired final concentration.

Materials:

-

N,N-dimethyl-D-glucamine (MW: 209.24 g/mol )

-

Concentrated Hydrochloric Acid (HCl)

-

High-purity, deionized water

-

Calibrated pH meter with temperature probe

-

Stir plate and stir bar

-

Volumetric flask (e.g., 500 mL)

Procedure:

-

Weigh DMG: Weigh out 104.62 g of N,N-dimethyl-D-glucamine (for 500 mL of a 1.0 M solution).

-

Dissolve: Add the DMG powder to a beaker containing approximately 400 mL of deionized water. Place on a stir plate and stir until fully dissolved. The solution will be basic.

-

Cool the Solution: The dissolution may be endothermic or exothermic. Before pH adjustment, allow the solution to equilibrate to your target temperature (e.g., room temperature, ~25°C). If preparing for experiments at a different temperature, place the beaker in a water bath set to that temperature.

-

Adjust pH: While stirring continuously and monitoring with the pH meter, slowly add concentrated HCl dropwise. Be cautious as the pH will change rapidly near the pKa. Add acid until the pH reaches 9.0.

-

Final Volume: Carefully transfer the solution to a 500 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer. Add deionized water to bring the final volume to the 500 mL mark.

-

Sterilization and Storage: If required, sterile-filter the buffer through a 0.22 µm filter. Store in a tightly sealed, sterile container at 4°C.

Data Presentation: Buffer Preparation Reference Table

The following table provides approximate volumes of 1M HCl needed to prepare 100 mL of 100 mM DMG buffer at various pH values. Note: These are estimates. Always confirm the final pH with a calibrated meter.

| Target pH (at 25°C) | DMG (g) | 1M HCl (approx. mL) | Final Volume (mL) |

| 8.5 | 2.09 g | 8.2 mL | 100 mL |

| 9.0 | 2.09 g | 6.9 mL | 100 mL |

| 9.5 | 2.09 g | 5.0 mL | 100 mL |

| 10.0 | 2.09 g | 3.1 mL | 100 mL |

Visualization: Buffer Preparation Workflow

Caption: Workflow for preparing DMG buffer solutions.

Troubleshooting Guide

This section uses a question-and-answer format to address specific issues you may encounter.

Problem 1: My final pH is unstable and drifts after preparation.

-

Cause A: Temperature Fluctuation. As discussed, the pKa of DMG is temperature-dependent. If you adjust the pH of a room-temperature solution and then store it at 4°C, the pH will increase. When you use it again at room temperature, the pH will drift downwards as it re-equilibrates.

-

Cause B: CO₂ Absorption. Alkaline buffer solutions (pH > 8) can absorb atmospheric carbon dioxide (CO₂), which forms carbonic acid in solution and lowers the pH.

-

Solution: Prepare the buffer with recently degassed, high-purity water. Store the final buffer in a tightly sealed container with minimal headspace. For long-term storage, consider flushing the headspace with an inert gas like nitrogen or argon.

-

-

Cause C: Incomplete Dissolution. If the DMG powder was not fully dissolved before pH adjustment, it will continue to dissolve slowly, causing the pH to drift (usually upwards).

-

Solution: Ensure the DMG is completely in solution before you begin titrating with acid. Gentle warming can aid dissolution, but the solution must be cooled back to the target temperature before pH adjustment.

-

Problem 2: I'm observing precipitation when I add the DMG buffer to my protein sample.

-

Cause A: pH-Induced Precipitation. Your protein may be precipitating because the final pH of the solution is at or near its isoelectric point (pI), where its net charge is zero and solubility is minimal.[8][9]

-

Solution: Screen a range of pH values. Prepare small-volume aliquots of your protein and mix them with DMG buffer adjusted to different pH points (e.g., 8.5, 9.0, 9.5, 10.0) to identify the optimal pH for solubility.[10]

-

-

Cause B: Ionic Strength Effects. While DMG itself is non-ionic, the addition of HCl to create the buffer introduces chloride ions (Cl⁻) and the charged glucaminium cation, increasing the ionic strength of the solution. Some proteins may "salt out" and precipitate if the ionic strength is too high.

-

Solution: Prepare the DMG buffer stock with a minimal amount of HCl (i.e., at a higher pH, closer to the pKa). Alternatively, prepare a high-concentration stock and use a smaller volume in your final mixture to keep the final ionic strength low. You can also perform a screen by adding a neutral salt like NaCl or KCl to your buffered sample to determine the optimal ionic strength range.[9]

-

Problem 3: My assay results are inconsistent, or my drug compound appears to be degrading.

-